REACTION_CXSMILES
|
[C:1]1(C)[C:2]([C:7]#[N:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.O(Cl)Cl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:14][C:13]([Cl:17])([Cl:15])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[N:8]
|
Name
|
|
Quantity
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1.83 g
|
Type
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reactant
|
Smiles
|
C=1(C(=CC=CC1)C#N)C
|
Name
|
|
Quantity
|
6.79 g
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DRY_WITH_MATERIAL
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Details
|
The reaction mixture was dried (MgSO4)
|
Type
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CUSTOM
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Details
|
the solvent removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline solid (4.09 g, purity by HPLC 85.45%, yield 100%)
|
Type
|
CUSTOM
|
Details
|
recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=C(C#N)C=CC=C1)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |